molecular formula C12H15ClO2 B14071763 1-(2-(Chloromethyl)-3-ethoxyphenyl)propan-2-one

1-(2-(Chloromethyl)-3-ethoxyphenyl)propan-2-one

Cat. No.: B14071763
M. Wt: 226.70 g/mol
InChI Key: JPQZBZZENOGSOM-UHFFFAOYSA-N
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Description

1-(2-(Chloromethyl)-3-ethoxyphenyl)propan-2-one is an organic compound with a complex structure that includes a chloromethyl group, an ethoxy group, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Chloromethyl)-3-ethoxyphenyl)propan-2-one typically involves multiple steps. One common method includes the alkylation of 3-ethoxybenzaldehyde with chloromethyl methyl ether in the presence of a base, followed by oxidation to form the desired ketone. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. Catalysts and solvents are selected to maximize yield while minimizing environmental impact. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Chloromethyl)-3-ethoxyphenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

1-(2-(Chloromethyl)-3-ethoxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Chloromethyl)-3-ethoxyphenyl)propan-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The ethoxy group and ketone moiety may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: Similar in structure but lacks the chloromethyl and ethoxy groups.

    Benzyl methyl ketone: Another related compound with a simpler structure.

    1-Phenyl-2-propanone: Shares the propanone moiety but differs in the substitution pattern on the aromatic ring.

Uniqueness

1-(2-(Chloromethyl)-3-ethoxyphenyl)propan-2-one is unique due to the presence of both the chloromethyl and ethoxy groups, which confer distinct reactivity and potential applications. These functional groups allow for a wide range of chemical modifications and interactions, making the compound versatile in various research and industrial contexts.

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

1-[2-(chloromethyl)-3-ethoxyphenyl]propan-2-one

InChI

InChI=1S/C12H15ClO2/c1-3-15-12-6-4-5-10(7-9(2)14)11(12)8-13/h4-6H,3,7-8H2,1-2H3

InChI Key

JPQZBZZENOGSOM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1CCl)CC(=O)C

Origin of Product

United States

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